molecular formula C17H18N2O2 B10841083 2-(7-Phenylheptanoyl)oxazole-4-carbonitrile

2-(7-Phenylheptanoyl)oxazole-4-carbonitrile

Cat. No.: B10841083
M. Wt: 282.34 g/mol
InChI Key: IGDLMZPDBOKHRJ-UHFFFAOYSA-N
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Description

2-(7-phenylheptanoyl)oxazole-4-carbonitrile is a small molecular compound with the chemical formula C17H18N2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features an oxazole ring substituted with a phenylheptanoyl group and a carbonitrile group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylheptanoyl group: This step involves the acylation of the oxazole ring using phenylheptanoyl chloride in the presence of a base such as pyridine.

    Addition of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-phenylheptanoyl)oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-(7-phenylheptanoyl)oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as fatty acid amide hydrolase (FAAH). The compound inhibits the activity of FAAH, leading to increased levels of endocannabinoids like anandamide, which play a role in pain modulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-phenylheptanoyl)oxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FAAH and modulate endocannabinoid levels sets it apart from other similar compounds.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-(7-phenylheptanoyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H18N2O2/c18-12-15-13-21-17(19-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,13H,1-2,4,7-8,11H2

InChI Key

IGDLMZPDBOKHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C#N

Origin of Product

United States

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